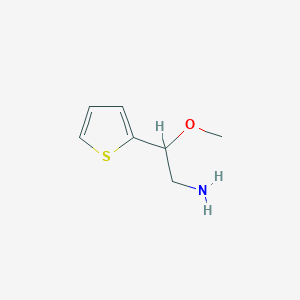

2-Methoxy-2-(2-thienyl)ethanamine

Description

Properties

IUPAC Name |

2-methoxy-2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-9-6(5-8)7-3-2-4-10-7/h2-4,6H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXIOVQXMOFJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612824 | |

| Record name | 2-Methoxy-2-(thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64635-26-3 | |

| Record name | 2-Methoxy-2-(thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Route Optimization for 2 Methoxy 2 2 Thienyl Ethanamine

Comprehensive Analysis of Precursor Synthesis and Starting Material Derivatization

The judicious selection and preparation of precursors are paramount for the successful synthesis of the target compound. This section details the strategic functionalization of the thiophene (B33073) ring and the introduction of the methoxy (B1213986) and ethanamine moieties.

Thiophene Ring Functionalization Strategies

The thiophene ring serves as the foundational scaffold of the molecule. nih.gov Its reactivity towards electrophilic substitution is a key consideration in devising synthetic strategies. nih.gov Common approaches to functionalize the thiophene ring at the 2-position, a necessary step for elaborating the side chain, include:

Direct Bromination: Thiophene can be brominated at low temperatures to yield 2-bromothiophene (B119243). google.com This intermediate is a versatile precursor for subsequent reactions.

Friedel-Crafts Acylation: This reaction can introduce an acetyl group at the 2-position of the thiophene ring, which can then be further manipulated. epo.orgresearchgate.net

These initial functionalization steps pave the way for the introduction of the other key components of the target molecule.

Ethanamine Moiety Formation

The construction of the ethanamine side chain is a pivotal step in the synthesis. Several strategies can be employed to append this functional group to the thiophene core. A prevalent method involves the use of 2-(2-thienyl)ethanol as a key intermediate. google.comgoogle.com This alcohol can be converted to the corresponding amine through a variety of chemical transformations. Another approach involves the reduction of a nitrile or an oxime precursor. epo.orggoogle.com

Convergent and Divergent Synthetic Pathways to 2-Methoxy-2-(2-thienyl)ethanamine

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound. Convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the final steps. researchgate.net Divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated to the final product through a series of sequential reactions.

Reductive Amination Protocols for Ethanamine Construction

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgmdpi.com This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, a key intermediate would be 2-methoxy-2-(2-thienyl)acetaldehyde. This aldehyde can be reacted with ammonia (B1221849) in the presence of a suitable reducing agent to yield the desired primary amine. wikipedia.org

Several reducing agents can be employed for this transformation, each with its own advantages and disadvantages.

| Reducing Agent | Characteristics |

| Sodium borohydride (B1222165) (NaBH4) | A common and relatively mild reducing agent. |

| Sodium cyanoborohydride (NaBH3CN) | Selective for the reduction of imines in the presence of carbonyls. masterorganicchemistry.comharvard.edu |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | A highly selective and efficient reducing agent for reductive amination. harvard.edursc.org |

The choice of reducing agent and reaction conditions can significantly impact the yield and selectivity of the reductive amination step.

Acylation and Subsequent Reduction-Hydrolysis Sequences

An alternative pathway involves an initial acylation of the thiophene ring followed by a sequence of reduction and hydrolysis steps. epo.org For instance, Friedel-Crafts acylation of thiophene can yield an acetylthiophene derivative. epo.org This ketone can then be transformed into an oxime, which upon reduction, furnishes the ethanamine moiety. google.com Subsequent introduction of the methoxy group would complete the synthesis. This multi-step sequence offers multiple points for purification and characterization of intermediates, which can be advantageous for process control and optimization. google.com

A patent describes a process for preparing 2-(2'-thienyl)ethylamine which involves the conversion of 2-(2'-thienyl)ethanol to N-2-(2'-thienyl)ethyl phthalimide (B116566), followed by further reaction. google.com This highlights the utility of acylation and subsequent transformations in the synthesis of related compounds.

Alternative Coupling and Functional Group Interconversion Strategies

The construction of this compound can be approached through various functional group interconversion (FGI) and coupling strategies, moving beyond classical methods to enhance efficiency and substrate scope. FGI is the process of converting one functional group into another through reactions like oxidation, reduction, substitution, or addition ic.ac.uk.

One advanced approach begins with the α-functionalization of 2-acetylthiophene (B1664040). The ketone can be converted to an intermediate oxime or hydrazone, which is then subjected to reduction. A more direct FGI pathway involves the reduction of an α-azido ketone. For instance, α-bromo-2-acetylthiophene can be displaced with sodium azide (B81097) to yield α-azido-2-acetylthiophene. The subsequent stereoselective reduction of the ketone and concurrent reduction of the azide would furnish the target amine.

Another key strategy involves the interconversion of a nitrile group. Starting with 2-thiophenecarboxaldehyde, a Strecker-type reaction with sodium cyanide and ammonia, followed by O-methylation of the resulting α-amino alcohol, could be a viable route. Alternatively, the aldehyde can be converted to 2-thienylglycolonitrile, which can be O-methylated and then reduced to the primary amine. The reduction of nitriles to primary amines can be achieved using various reagents like Lithium Aluminium Hydride (LiAlH₄) or by catalytic hydrogenation vanderbilt.edu.

Alternative coupling reactions focus on forming the C-C backbone. A potential route involves the coupling of a protected 2-thienyl Grignard reagent with a suitable two-carbon electrophile already containing the methoxy and a masked amino group. More sophisticated methods could employ palladium-catalyzed cross-coupling reactions to construct the thiophene-ethane linkage.

The table below summarizes potential FGI strategies for key precursors.

| Precursor | Target Functional Group | Reagents and Conditions | Notes |

| 2-(2-Thienyl)glyoxal | Amine and Methoxy | 1. NH₃/reductive amination 2. NaBH₄, MeOH | Sequential formation of imine and reduction, followed by methylation. |

| α-Azido-2-acetylthiophene | Amine | H₂, Pd/C or LiAlH₄ | Concurrent reduction of azide and ketone. |

| 2-Methoxy-2-(2-thienyl)acetonitrile | Amine | LiAlH₄ in THF or Catalytic Hydrogenation (e.g., Raney Ni, H₂) | A direct reduction of the nitrile to the primary amine vanderbilt.edu. |

| N-(2-Methoxy-2-(2-thienyl)acetyl)phthalimide | Amine | Hydrazine (Ing-Manske procedure) | Gabriel synthesis variant for clean primary amine formation. |

Stereoselective Synthesis and Enantiomeric Resolution of this compound

The presence of a stereocenter at the carbon bearing the methoxy and amino groups means that this compound exists as a pair of enantiomers. The development of stereoselective syntheses is crucial for accessing enantiomerically pure forms.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be employed in several ways. One strategy involves attaching a chiral auxiliary, such as a derivative of (R)- or (S)-phenylglycinol, to a 2-(2-thienyl)glyoxylic acid precursor to form a chiral amide. Diastereoselective reduction of the ketone, followed by methylation of the resulting alcohol and subsequent cleavage of the auxiliary, would yield the enantiomerically enriched product.

Alternatively, an Evans' chiral auxiliary (an oxazolidinone) could be acylated with 2-methoxy-2-(2-thienyl)acetic acid. Subsequent diastereoselective amination of the α-carbon, potentially via an electrophilic nitrogen source after enolization, would install the amine with high stereocontrol.

| Chiral Auxiliary Approach | Key Step | Expected Outcome |

| (R)-Phenylglycinol amide of 2-(2-thienyl)glyoxylic acid | Diastereoselective reduction of the ketone (e.g., with K-selectride) | Formation of one diastereomer of the α-hydroxy amide. |

| Evans' auxiliary acylated with 2-methoxy-2-(2-thienyl)acetic acid | Diastereoselective electrophilic amination | Installation of the amino group with stereocontrol dictated by the auxiliary. |

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A prominent strategy would be the asymmetric reduction of a ketone precursor, 2-methoxy-2-thienylacetophenone, or the corresponding imine. Catalysts based on ruthenium or rhodium complexed with chiral ligands (e.g., BINAP) are highly effective for the asymmetric hydrogenation of ketones and imines, providing access to chiral alcohols and amines, respectively.

Another advanced approach involves the asymmetric nucleophilic addition to an imine. A chiral phosphoric acid catalyst could be used to catalyze the addition of a nucleophile to an N-protected imine derived from 2-methoxy-2-thienylacetaldehyde, establishing the stereocenter in the process. The stereoselective synthesis of related amino alcohol derivatives has been achieved through the nucleophilic addition of amines to epoxides, often catalyzed by a Lewis acid like LiClO₄ nih.gov. A similar strategy could be envisioned where a chiral catalyst opens a prochiral epoxide precursor.

| Asymmetric Catalysis Method | Precursor | Catalyst System (Example) |

| Asymmetric Hydrogenation | 2-Methoxy-(2-thienyl)ethanimine | [RuCl₂(R-BINAP)]₂(NEt₃) |

| Asymmetric Transfer Hydrogenation | 2-Methoxy-2-acetylthiophene | Chiral Rh(III) complex with a formate (B1220265) salt as the hydride source |

| Asymmetric Strecker Reaction | 2-Thiophenecarboxaldehyde | Chiral Schiff base-vanadium complex with TMSCN |

Process Intensification and Scalability Assessments for Industrial Application

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of process intensification and safety. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes.

For any multi-step synthesis, telescoping reactions—where intermediates are not isolated—can significantly improve efficiency by reducing unit operations, solvent waste, and processing time nih.gov. For example, the formation of a Grignard reagent from 2-bromothiophene and its subsequent reaction with an electrophile could be performed in a single reactor setup patsnap.com.

The use of continuous flow reactors offers significant advantages over traditional batch processing for scalability. Flow chemistry can improve heat and mass transfer, allow for the safe handling of hazardous intermediates or reagents (like azides or organometallics) by minimizing their instantaneous volume, and enable precise control over reaction parameters, leading to higher yields and purity nih.gov.

A scalability assessment would involve:

Raw Material Cost and Availability: Evaluating the cost and supply chain for starting materials like thiophene derivatives patsnap.comgoogle.com.

Thermodynamic and Kinetic Analysis: Understanding the reaction exotherms to design appropriate cooling systems for large-scale reactors.

Downstream Processing: Developing efficient and scalable purification methods, such as distillation or crystallization, to isolate the final product in high purity google.comgoogle.com.

Regulatory Compliance: Ensuring the process adheres to safety and environmental regulations.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign processes. The goal is to minimize waste, reduce energy consumption, and use less hazardous materials rasayanjournal.co.innih.govnih.gov.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric catalysis is inherently greener than using stoichiometric chiral auxiliaries for this reason.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or ethers with greener alternatives such as water, ethanol, or supercritical CO₂.

Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can often reduce reaction times and energy input compared to conventional heating rasayanjournal.co.in.

Catalysis: Utilizing catalytic reagents (especially heterogeneous catalysts that are easily recovered and reused) over stoichiometric reagents to minimize waste nih.gov.

An emerging area of green chemistry is the development of solvent-free and, in some cases, catalyst-free reactions. Mechanochemistry, using techniques like ball milling, can facilitate reactions between solid-state reactants in the absence of a solvent rasayanjournal.co.in. This approach could potentially be applied to steps such as the formation of an imine or the reduction of a ketone using a solid reducing agent.

While completely catalyst-free reactions are challenging for complex transformations, the use of highly efficient, recyclable catalysts or biocatalysis represents a significant step forward. For instance, transaminases are enzymes that can catalyze the conversion of a ketone to an amine with high enantioselectivity, operating in aqueous media under mild conditions. The application of a transaminase to a precursor like 2-methoxy-2-acetylthiophene could offer a very green route to one enantiomer of the target molecule.

| Green Chemistry Approach | Application to Synthesis | Potential Benefits |

| Microwave-Assisted Synthesis | Functional group interconversions (e.g., nitrile hydrolysis, esterification) | Reduced reaction times, lower energy consumption, potentially higher yields rasayanjournal.co.in. |

| Biocatalysis (e.g., Transaminase) | Conversion of 2-methoxy-2-acetylthiophene to the amine | High enantioselectivity, mild aqueous conditions, biodegradable catalyst. |

| Mechanochemistry (Ball Milling) | Imine formation from an aldehyde/ketone and an amine source | Avoids bulk solvent use, potentially faster reaction rates rasayanjournal.co.in. |

Utilization of Benign Reagents and Catalysts (e.g., Lewis Acid Catalysts)

The synthesis of this compound can be strategically designed to incorporate the use of benign reagents and catalysts, with a particular focus on Lewis acid catalysis to promote key bond-forming reactions. While a direct, one-pot synthesis employing a single Lewis acid catalyst for the entire transformation is not extensively documented, a multi-step synthetic pathway can be devised where a Lewis acid plays a crucial role in the initial C-C bond formation. Subsequent modifications can then be carried out using a variety of reagents to install the desired methoxy and amine functionalities.

A plausible and efficient synthetic strategy commences with the Friedel-Crafts acylation of thiophene, a classic reaction often facilitated by Lewis acids. This is followed by a series of transformations including α-halogenation, nucleophilic substitution, and reductive amination to yield the target molecule.

Step 1: Lewis Acid-Catalyzed Acylation of Thiophene

The initial step involves the acylation of thiophene with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is a conventional choice for this reaction, effectively activating the acylating agent and promoting electrophilic aromatic substitution on the electron-rich thiophene ring to form 2-acetylthiophene.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Acetyl chloride | Dichloromethane | 0 to rt | High | nih.gov |

| SnCl₄ | Acetic anhydride | 1,2-Dichloroethane | rt | Good | General Knowledge |

| ZnCl₂ | Acetyl chloride | Nitrobenzene | 25-30 | Moderate | General Knowledge |

Step 2: α-Bromination of 2-Acetylthiophene

The resulting 2-acetylthiophene can then undergo α-bromination to introduce a reactive handle for the subsequent installation of the methoxy group. This reaction is typically achieved using bromine in a suitable solvent like chloroform (B151607) or acetic acid. The presence of an acid catalyst can sometimes be employed to enhance the reaction rate.

| Reagent | Solvent | Conditions | Product | Reference |

| Bromine (Br₂) | Chloroform | 0-5 °C to rt, 2h | 2-Bromo-1-(2-thienyl)ethanone | nih.gov |

| N-Bromosuccinimide (NBS) | Carbon tetrachloride | AIBN (catalyst), reflux | 2-Bromo-1-(2-thienyl)ethanone | General Knowledge |

Step 3: Nucleophilic Substitution with Methoxide (B1231860)

The α-bromo ketone, 2-bromo-1-(2-thienyl)ethanone, serves as a key intermediate. The bromine atom can be displaced by a methoxy group through a nucleophilic substitution reaction. Sodium methoxide (NaOMe) in methanol (B129727) is a common and effective reagent for this transformation, yielding 2-methoxy-1-(2-thienyl)ethanone. This reaction proceeds via an SN2 mechanism.

| Reagent | Solvent | Conditions | Product |

| Sodium methoxide (NaOMe) | Methanol | Reflux | 2-Methoxy-1-(2-thienyl)ethanone |

| Potassium methoxide (KOMe) | Methanol | rt to 50 °C | 2-Methoxy-1-(2-thienyl)ethanone |

Step 4: Reductive Amination

The final step to obtain this compound involves the conversion of the ketone functionality into a primary amine. Reductive amination is a widely used and efficient method for this purpose. The ketone can be treated with ammonia or an ammonia source in the presence of a reducing agent.

A variety of reducing agents can be employed, each with its own advantages in terms of selectivity and reaction conditions.

| Reducing Agent | Amine Source | Catalyst (if any) | Solvent | Conditions |

| Sodium cyanoborohydride (NaBH₃CN) | Ammonia/Ammonium (B1175870) chloride | - | Methanol | Acidic pH |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Ammonia | - | 1,2-Dichloroethane | rt |

| Hydrogen (H₂) | Ammonia | Raney Nickel or Palladium on Carbon (Pd/C) | Ethanol/Methanol | Elevated pressure and temperature |

Structural Characterization and Advanced Spectroscopic Analysis of 2 Methoxy 2 2 Thienyl Ethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 2-Methoxy-2-(2-thienyl)ethanamine, a combination of one- and two-dimensional NMR techniques would be employed for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

One- and Two-Dimensional NMR Techniques for Proton and Carbon Assignments

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various protons in the molecule. The protons on the thiophene (B33073) ring would appear in the aromatic region, typically between 6.8 and 7.4 ppm, with their specific chemical shifts and coupling patterns dictated by their positions on the ring. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet, expected around 3.3-3.5 ppm. The methine proton (-CH) adjacent to the oxygen and the thiophene ring would likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons. The methylene protons (-CH₂) of the ethylamine (B1201723) chain would also show as a multiplet, and the amine protons (-NH₂) would appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The thiophene ring carbons would resonate in the downfield region of the spectrum. The carbon atom of the methoxy group is expected to appear around 55-60 ppm. The methine carbon and the methylene carbon of the ethylamine side chain would have characteristic chemical shifts that can be definitively assigned using two-dimensional techniques.

Two-Dimensional NMR: To resolve any ambiguities in the one-dimensional spectra and to confirm the connectivity of atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methine and methylene protons of the ethylamine chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals.

Predicted ¹H and ¹³C NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thienyl C2-H | 7.2 - 7.4 | 140 - 145 |

| Thienyl C3-H | 6.9 - 7.1 | 125 - 127 |

| Thienyl C4-H | 6.8 - 7.0 | 124 - 126 |

| Thienyl C5-H | 7.1 - 7.3 | 126 - 128 |

| Methine CH | 4.5 - 4.8 | 75 - 80 |

| Methylene CH₂ | 2.9 - 3.2 | 40 - 45 |

| Methoxy OCH₃ | 3.3 - 3.5 | 56 - 58 |

| Amine NH₂ | 1.5 - 3.0 (broad) | - |

Note: The data in this table is based on computational predictions and may differ from experimental values.

Dynamic NMR for Conformational Analysis in Solution

The ethylamine side chain of this compound possesses rotational freedom around its single bonds, leading to the existence of multiple conformations in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the rate of interconversion between conformers is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down, and at a certain point (the coalescence temperature), the signals for the individual conformers may become resolved.

For this compound, DNMR studies could provide information on the rotational barriers around the C-C and C-O bonds of the side chain. This would allow for the determination of the relative populations of different staggered conformations (e.g., gauche and anti) and provide insights into the preferred spatial arrangement of the methoxy and amino groups relative to the thiophene ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For this compound, with a nominal molecular weight of 157 g/mol , HRMS would be able to measure the mass with high accuracy (typically to four or five decimal places). This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The expected exact mass for C₇H₁₁NOS can be calculated and compared with the experimental value obtained from HRMS to confirm the elemental composition.

Predicted HRMS Data:

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₇H₁₂NOS⁺ | 158.0634 |

| [M+Na]⁺ | C₇H₁₁NNaOS⁺ | 180.0453 |

Note: The data in this table is based on computational predictions.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion ([M+H]⁺) of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.

Key fragmentation pathways for this compound would likely involve the cleavage of the bonds in the ethylamine side chain. For instance, the loss of the amino group (-NH₂) or the methoxy group (-OCH₃) as neutral fragments would lead to the formation of specific product ions. The fragmentation of the thiophene ring itself could also be observed. By analyzing the masses of these fragment ions, the connectivity of the different functional groups can be confirmed, providing robust evidence for the proposed structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the thiophene ring and the aliphatic chain would be observed around 2800-3100 cm⁻¹. A strong C-O stretching band for the methoxy group is expected in the range of 1050-1150 cm⁻¹. The vibrations of the thiophene ring would also give rise to characteristic bands in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. For this compound, the C-S stretching vibrations of the thiophene ring would likely be more prominent in the Raman spectrum. The symmetric C-H stretching vibrations would also be readily observed.

Predicted Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 (two bands) | 3300 - 3500 |

| Alkane (C-H) | Stretching | 2850 - 3000 | 2850 - 3000 |

| Thiophene (C-H) | Stretching | 3050 - 3100 | 3050 - 3100 |

| Methoxy (C-O) | Stretching | 1050 - 1150 | 1050 - 1150 |

| Thiophene (C=C) | Stretching | ~1500 - 1600 | ~1500 - 1600 |

| Thiophene (C-S) | Stretching | ~600 - 800 | ~600 - 800 |

Note: The data in this table is based on general functional group frequencies and computational predictions and may differ from experimental values.

Electronic Absorption Spectroscopy (UV-Visible) for Chromophore Analysis

A thorough search of scientific databases has yielded no specific experimental data on the UV-Visible absorption spectrum of this compound. This type of analysis is crucial for understanding the electronic transitions within the molecule.

The primary chromophore in this compound is the thiophene ring. Thiophene and its simple derivatives typically exhibit strong absorption bands in the UV region, generally below 300 nm. These absorptions are attributed to π → π* electronic transitions within the aromatic system. The presence of the methoxy and ethanamine substituents on the carbon adjacent to the thiophene ring would be expected to influence the absorption maxima (λmax) and the molar absorptivity (ε).

The methoxy group, being an auxochrome, could potentially cause a slight bathochromic (red) or hypsochromic (blue) shift of the thiophene absorption bands, depending on its electronic interaction with the ring. Similarly, the ethanamine group could have a minor influence. However, without experimental data, any discussion of specific absorption wavelengths and the fine details of the electronic transitions remains speculative.

A hypothetical data table for such an analysis would typically include:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

The lack of empirical UV-Visible data prevents a detailed analysis of the chromophoric system of this compound.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

There are no published X-ray crystallographic studies for this compound. Therefore, its solid-state molecular conformation, bond lengths, bond angles, and intermolecular packing arrangement have not been experimentally determined.

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state. For this compound, such a study would reveal:

The precise conformation of the methoxy and ethanamine groups relative to the thiophene ring.

The dihedral angle between the plane of the thiophene ring and the substituents.

The presence and nature of any intermolecular interactions, such as hydrogen bonding involving the amine group, which would dictate the crystal packing.

In the absence of experimental crystallographic data, a detailed discussion of its solid-state structure is not possible. A standard crystallographic data table would present key parameters, but this information is currently unavailable for this compound.

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (Å3) | Data Not Available |

| Z (Molecules per unit cell) | Data Not Available |

| Density (calculated, g/cm3) | Data Not Available |

| R-factor | Data Not Available |

Further research, including the synthesis and subsequent single-crystal X-ray diffraction analysis, would be required to elucidate the definitive solid-state structure of this compound.

Reactivity Profile and Chemical Transformations of 2 Methoxy 2 2 Thienyl Ethanamine

Reactivity of the Amine Functionality

The primary amine group is a key center of reactivity in 2-Methoxy-2-(2-thienyl)ethanamine, readily participating in a variety of nucleophilic reactions.

Acylation, Alkylation, and Sulfonylation Reactions

As a primary amine, this compound is expected to react readily with acylating, alkylating, and sulfonylating agents to form the corresponding amides, secondary or tertiary amines, and sulfonamides.

Acylation: The nitrogen atom of the amine can attack the electrophilic carbonyl carbon of acyl halides, anhydrides, or esters to form N-acylated products. For instance, the reaction with an acyl chloride, such as hippuryl chloride, in the presence of a base would yield the corresponding N-hippuryl amide derivative. epo.org While specific studies on this compound are not prevalent, analogous acylations of 2-(2-thienyl)ethylamine are well-documented, proceeding in high yields. epo.org These reactions typically employ a non-nucleophilic base to neutralize the HCl byproduct.

Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction can proceed in a stepwise manner to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. Control over the degree of alkylation can be challenging and often results in a mixture of products. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for the synthesis of secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would yield the corresponding sulfonamide. This reaction, known as the Hinsberg test, is a classic method for the characterization of amines.

Table 1: Representative Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-acetamide | Aprotic solvent, base (e.g., triethylamine) |

| Alkylation | Methyl Iodide | N-methylated amine | Polar solvent |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-sulfonamide | Base (e.g., pyridine) |

Formation of Schiff Bases and Related Imines

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. jocpr.comresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removal of water. Schiff bases derived from thiophene-containing amines have been synthesized and characterized, often for their potential biological activities and as ligands in coordination chemistry. najah.eduresearchgate.net For example, the reaction of a thiophene-based ethanamine with salicylaldehyde (B1680747) derivatives yields Schiff base ligands that can coordinate with various metal ions. researchgate.net

Table 2: Schiff Base Formation with Various Carbonyl Compounds

| Carbonyl Compound | Product |

|---|---|

| Benzaldehyde | N-(phenylmethylene)-2-methoxy-2-(2-thienyl)ethanamine |

| Acetone | N-(propan-2-ylidene)-2-methoxy-2-(2-thienyl)ethanamine |

| 2-Hydroxy-4-methoxybenzophenone | N-(2-hydroxy-4-methoxy)benzophenone-2-methoxy-2-(2-thienyl)ethanamine |

Cyclization Reactions to Form Heterocyclic Derivatives

The amine functionality of this compound can participate in cyclization reactions to form a variety of heterocyclic compounds. These reactions often involve a bifunctional reagent that reacts with both the amine and another part of the molecule, or intramolecularly if a suitable reactive group is present. For instance, reactions with β-dicarbonyl compounds can lead to the formation of seven-membered rings. Furthermore, S-substituted 2-thiothymine has been shown to undergo cyclization to form thiazolo[3,2-a]pyrimidine derivatives. researchgate.net While not a direct reaction of the title compound, it illustrates the potential for the amine group to act as a nucleophile in ring-forming processes. researchgate.net

Transformations Involving the Methoxy (B1213986) Group and its Influence on Reactivity

The methoxy group in this compound is an ether linkage that can be cleaved under certain conditions, typically with strong acids such as HBr or HI. The benzylic-like position of the methoxy group, adjacent to the thiophene (B33073) ring, may render it more susceptible to cleavage than a simple alkyl ether.

The methoxy group also exerts a significant electronic influence on the molecule. Its electron-donating character can influence the reactivity of the adjacent thiophene ring in electrophilic substitution reactions. Furthermore, the steric bulk of the methoxy group can direct the approach of reagents, influencing the regioselectivity of reactions at both the amine and the thiophene ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The position of substitution is directed by the existing substituent. In the case of 2-substituted thiophenes, electrophilic attack generally occurs at the C5 position, which is the most activated. researchgate.net Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation of this compound are expected to yield the corresponding 5-substituted derivatives. Friedel-Crafts acylation of thiophene itself is a well-established reaction, typically using a Lewis acid catalyst like AlCl₃. epo.org

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. thieme-connect.dechemrxiv.org The unsubstituted thiophene ring in this compound is not expected to be highly reactive towards nucleophiles.

Regioselectivity and Chemoselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound raises questions of chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction with an electrophile, a key question is whether the reaction will occur at the amine (N-substitution) or the thiophene ring (C-substitution). This will depend on the nature of the electrophile and the reaction conditions. "Hard" electrophiles tend to react with the "hard" nitrogen atom, while "soft" electrophiles may favor reaction with the "softer" carbon atoms of the thiophene ring.

Regioselectivity , as discussed previously, pertains to the position of attack on the thiophene ring. For electrophilic substitution, the C5 position is strongly favored. In reactions where multiple isomers could form, the electronic and steric properties of the substituents play a crucial role in determining the product distribution. nih.govresearchgate.net The interplay between the directing effects of the side chain and the inherent reactivity of the thiophene ring will govern the outcome of these transformations.

Theoretical and Computational Investigations of 2 Methoxy 2 2 Thienyl Ethanamine

Quantum Chemical Calculations (e.g., Hartree-Fock, Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT), are used to solve approximations of the Schrödinger equation for a given molecule. epstem.net DFT, particularly with functionals like B3LYP, has become a standard for its balance of computational cost and accuracy in predicting the properties of organic molecules. epstem.netnih.gov A typical investigation would involve optimizing the molecule's geometry in the gas phase or in a simulated solvent environment, followed by calculations of its electronic and spectroscopic properties. semanticscholar.org

The electronic structure dictates a molecule's reactivity, optical properties, and intermolecular interactions. Key descriptors are derived from quantum chemical calculations.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. mdpi.com For 2-Methoxy-2-(2-thienyl)ethanamine, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO would also be distributed across the π-system.

Energy Gap (HOMO-LUMO Gap): The energy difference between the HOMO and LUMO is a measure of the molecule's electronic stability and excitability. epstem.net A smaller energy gap suggests the molecule can be more easily excited, which is relevant for its potential electronic and optical applications.

Polarizability and Hyperpolarizability: These properties describe how the electron cloud of a molecule is distorted by an external electric field. They are essential for predicting a molecule's response in non-linear optics (NLO). semanticscholar.org

A hypothetical set of calculated electronic properties for this compound, based on typical values for similar organic molecules calculated with DFT at the B3LYP/6-311++G(d,p) level, is presented below.

| Property | Hypothetical Calculated Value | Unit |

| HOMO Energy | -6.20 | eV |

| LUMO Energy | -0.95 | eV |

| Energy Gap (ΔE) | 5.25 | eV |

| Dipole Moment (μ) | 2.15 | Debye |

| Mean Polarizability (α) | 18.50 | 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 7.80 | 10⁻³⁰ esu |

Note: This table contains hypothetical, illustrative data based on calculations of analogous molecules.

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying stable conformers (energy minima) and the energy barriers for rotation around single bonds.

A Potential Energy Surface (PES) scan would typically be performed by systematically rotating key dihedral angles, such as the C-C bond connecting the thiophene ring to the ethylamine (B1201723) side chain and the C-O bond of the methoxy (B1213986) group. epstem.net By calculating the energy at each step, a profile of energy versus dihedral angle is generated, revealing the most stable conformations and the transition states between them. For this compound, the analysis would focus on the orientation of the thiophene ring relative to the side chain, which can influence receptor binding.

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure. Each calculated frequency can be assigned to specific vibrational modes, such as C-H stretching, N-H bending, or C-S stretching in the thiophene ring. epstem.net Theoretical calculations often require a scaling factor to better match experimental frequencies due to approximations in the computational model and the neglect of anharmonicity. epstem.net

Below is a hypothetical table of selected predicted vibrational frequencies.

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3450, 3360 | Asymmetric and symmetric stretching of the amine group |

| C-H Stretch (Aromatic) | 3100 - 3050 | Stretching of C-H bonds on the thiophene ring |

| C-H Stretch (Aliphatic/Methoxy) | 2980 - 2850 | Stretching of C-H bonds in the ethyl and methoxy groups |

| C=C Stretch (Thiophene) | 1550 - 1450 | In-plane stretching of carbon-carbon bonds in the ring |

| C-O Stretch (Methoxy) | 1250 | Stretching of the ether C-O bond |

| C-S Stretch (Thiophene) | 850 | Stretching of the carbon-sulfur bonds in the ring |

Note: This table contains hypothetical, illustrative data based on calculations of analogous molecules.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com MD simulations can model the behavior of this compound in a biological environment, such as in water or near a lipid membrane. uomustansiriyah.edu.iq

In an MD simulation, the system (e.g., one molecule of the compound surrounded by thousands of water molecules) is allowed to evolve over time according to Newton's laws of motion. nih.gov This allows for the study of:

Solvation: How water molecules arrange around the solute and form hydrogen bonds.

Conformational Dynamics: How the molecule samples different conformations in solution, providing a more realistic picture than static gas-phase calculations.

Binding Processes: Simulating the interaction of the molecule with a biological target, like a protein, can reveal binding pathways and estimate binding affinity. nih.gov

In Silico Prediction of Reactivity and Selectivity for Derivatization

Computational methods can predict where a molecule is most likely to react, guiding synthetic efforts to create derivatives. Reactivity indicators derived from DFT calculations, such as Fukui functions or the molecular electrostatic potential (MEP), can highlight electrophilic and nucleophilic sites. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map plots the electrostatic potential onto the molecule's electron density surface. Red regions (negative potential) indicate areas rich in electrons and susceptible to electrophilic attack, such as the nitrogen and oxygen atoms and the thiophene ring. Blue regions (positive potential) indicate electron-poor areas prone to nucleophilic attack, such as the amine hydrogens.

Fukui Functions: These functions analyze how the electron density changes upon the addition or removal of an electron, more precisely identifying sites for nucleophilic and electrophilic attack.

For this compound, these analyses would likely predict that the amine group is a primary site for reactions like acylation or alkylation, while the thiophene ring could be susceptible to electrophilic substitution.

Computational Design and Virtual Screening of this compound Derivatives

Building on reactivity predictions, computational chemistry can be used to design and evaluate new derivatives with potentially improved properties. This process, known as in silico design, involves creating a virtual library of related compounds by modifying the parent structure. nih.gov

For example, different substituents could be added to the thiophene ring or the amine group of this compound. The properties of these virtual derivatives (e.g., electronic properties, lipophilicity) can then be rapidly calculated. Virtual screening techniques, such as molecular docking, could then be used to predict the binding affinity of these derivatives against a specific biological target. rsc.org This approach allows researchers to prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources.

Pharmacological and Biological Activity Studies of 2 Methoxy 2 2 Thienyl Ethanamine Derivatives

Structure-Activity Relationship (SAR) Studies of Thienyl-Ethanamine Scaffolds

The biological activity of thienyl-ethanamine derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies aim to elucidate how modifications to different parts of the molecule influence its pharmacological effects. While specific SAR studies on 2-Methoxy-2-(2-thienyl)ethanamine derivatives are limited, valuable insights can be drawn from broader research on related thienylethylamine and phenethylamine (B48288) analogs.

Key structural features that are often manipulated in SAR studies of this scaffold include:

The Thiophene (B33073) Ring: Substitution patterns on the thiophene ring can significantly impact activity. The position, number, and nature of substituents (e.g., halogens, alkyl groups, aryl groups) can influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets. For instance, in a series of thiophene derivatives, substitution in the amide of position 2 with a 4-chlorophenyl group led to a more potent compound in some cases. frontiersin.org

The Ethylamine (B1201723) Side Chain: Modifications to the ethylamine chain, such as N-alkylation or N-acylation, are crucial for modulating activity. The introduction of different functional groups on the nitrogen atom can alter the compound's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its binding affinity to receptors or enzymes. For example, in a study of phenethylamine derivatives, an aromatic group at the nitrogen atom increased binding affinity to the 5-HT2A receptor, particularly if the aromatic ring contained an oxygen-containing group at the ortho position. biomolther.org

The Methoxy (B1213986) Group: The methoxy group at the alpha-carbon of the ethylamine chain is a key feature of the parent compound. Its presence can influence the molecule's conformation and metabolic stability. The replacement or modification of this group would be a critical aspect of SAR studies.

These SAR studies are essential for the rational design of more potent and selective analogs with improved pharmacological profiles.

Antimicrobial Efficacy Evaluations (Antibacterial, Antifungal, Antiviral)

Thiophene-containing compounds have demonstrated a broad spectrum of antimicrobial activity. researchgate.net Derivatives of the thienyl-ethanamine scaffold are being investigated for their potential to combat various pathogenic microorganisms.

In Vitro Susceptibility Testing against Pathogenic Strains

The antimicrobial efficacy of novel compounds is initially assessed through in vitro susceptibility testing, where the minimum inhibitory concentration (MIC) against a panel of pathogenic bacterial and fungal strains is determined.

Studies on various thiophene derivatives have shown promising results. For example, a series of newly synthesized 2-thienyl substituted heterocycles were evaluated for their antimicrobial activity. nih.gov While specific data for this compound derivatives is not available, the following table illustrates the type of data generated in such studies for related compounds.

| Compound | Test Organism | Inhibition Zone (mm) | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Thiophene Derivative 7 | Pseudomonas aeruginosa | - | Potent | mdpi.comnih.gov |

| Thiophene Derivative 8a | Various Bacteria | - | - | mdpi.com |

| Thiophene Derivative 8b | Various Bacteria | - | - | mdpi.com |

| Compound 9a | Gram-positive bacteria | Marked | - | nih.gov |

These studies highlight that substitutions on the thiophene and the attached heterocyclic systems play a crucial role in determining the antimicrobial spectrum and potency. For instance, certain piperazine (B1678402) derivatives of 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione showed high activity against Gram-positive bacteria. nih.gov

Mechanistic Investigations of Antimicrobial Action

Understanding the mechanism by which a compound exerts its antimicrobial effect is vital for its development as a therapeutic agent. For thiophene derivatives, several mechanisms of action have been proposed.

One potential mechanism involves the inhibition of essential bacterial enzymes. For example, some thiophene-containing compounds have been shown to inhibit DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. Another proposed mechanism is the disruption of the bacterial cell membrane integrity. Studies on certain thiophene derivatives have demonstrated their ability to increase membrane permeability, leading to leakage of cellular contents and ultimately cell death. nih.gov Docking studies have suggested that some thiophene derivatives may bind to outer membrane proteins of bacteria. nih.gov

Further research is necessary to elucidate the specific molecular targets and mechanisms of action for derivatives of this compound.

Anti-inflammatory and Immunomodulatory Potentials

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiophene derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. nih.govresearchgate.netdntb.gov.ua

Inhibition of Key Inflammatory Mediators (e.g., COX, LOX enzymes)

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent pro-inflammatory mediators.

Several studies have demonstrated the ability of thiophene-containing compounds to inhibit COX-1 and COX-2 enzymes. nih.gov The inhibitory activity and selectivity towards COX-2 over COX-1 are critical parameters, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects.

The following table summarizes the COX inhibitory activity of some representative heterocyclic compounds, illustrating the type of data sought for novel derivatives.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |

|---|---|---|---|

| Compound 1 | 60.9 | 88.5 | nih.gov |

| Compound 4 | ~65 | 82.7 | nih.gov |

| Compound 6 | - | 82.8 | nih.gov |

| Compound 7 | 82.4 | - | nih.gov |

| Compound 9 | 85.5 | 57.9 | nih.gov |

The anti-inflammatory potential of these compounds is often linked to the presence of specific pharmacophores, such as diaryl substituents on a heterocyclic core, which can mimic the binding of known selective COX-2 inhibitors. nih.gov

Antitumor and Antiproliferative Investigations

The search for novel and effective anticancer agents is a major focus of medicinal chemistry research. Thiophene derivatives have shown significant potential as antiproliferative agents against various cancer cell lines. daneshyari.comresearchgate.netnih.govnih.gov

The cytotoxic activity of these compounds is typically evaluated using in vitro assays, such as the MTT assay, on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compounds.

For instance, a study on 2-amino thiophene derivatives demonstrated significant antiproliferative potential against HeLa (cervical adenocarcinoma) and PANC-1 (pancreatic adenocarcinoma) cell lines. daneshyari.comnih.gov The following table presents a selection of results from such studies on related thiophene compounds.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 3 | MDA-MB-231 (Breast Cancer) | 40.68 | researchgate.netnih.gov |

| Compound 3 | HT-29 (Colon Cancer) | 49.22 | researchgate.netnih.gov |

| Compound 13 | MDA-MB-231 (Breast Cancer) | 34.04 | researchgate.netnih.gov |

| Compound 13 | HT-29 (Colon Cancer) | 45.62 | researchgate.netnih.gov |

| 6CN14 | HeLa, PANC-1 | Efficient | daneshyari.comnih.gov |

| 7CN09 | HeLa, PANC-1 | Efficient | daneshyari.comnih.gov |

Mechanistic studies suggest that the antitumor effects of thiophene derivatives can be mediated through various pathways, including the induction of apoptosis (programmed cell death) and interference with the cell cycle progression. daneshyari.comnih.gov Some derivatives have also been found to have a protective effect on non-tumor cell lines, indicating a degree of selectivity. daneshyari.comnih.gov

Enzyme Inhibition Kinetics and Mechanistic Pathways

The thiophene ring, a core component of this compound, is a significant pharmacophore in medicinal chemistry. nih.gov Its metabolism, primarily through cytochrome P450 (CYP450) enzymes, can lead to various biological activities, including enzyme inhibition. The metabolism of thiophene-containing drugs can proceed through two main competitive pathways: S-oxidation and epoxidation. acs.org

Derivatives of thiophene have been investigated as inhibitors of various enzymes. For instance, certain thiophene-pyrazole hybrids have shown selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Molecular docking studies of these hybrids have indicated strong binding energies, suggesting their potential as effective enzyme inhibitors. nih.gov The specific kinetics and mechanistic pathways of this compound itself would require dedicated study, but the known reactivity of the thiophene moiety provides a strong basis for its potential as an enzyme inhibitor.

Table 1: Enzyme Inhibition Data for Thiophene-Based Compounds

| Compound Type | Target Enzyme | Activity |

| Thiophene-pyrazole hybrids | COX-2 | Selective inhibition |

| Benzothiophene with rhodamine | COX-2/5-LOX | Higher COX-2 inhibition than celecoxib (B62257) nih.gov |

| Cu(II)-(thio-L-hi) complex | COX-2 | Up to 80.11% inhibition nih.gov |

Neuropharmacological and Central Nervous System (CNS) Activity Profiling

Compounds with structural similarities to this compound, particularly those possessing aryl and amine groups, have been a focus of CNS drug discovery. The ability of a molecule to penetrate the blood-brain barrier is a critical factor for CNS activity and is influenced by properties such as molecular weight, lipophilicity, and hydrogen bonding capacity. nih.gov Many CNS drugs are basic, existing in equilibrium between charged and neutral states at physiological pH, which can favor brain permeation. nih.gov

Derivatives of arylalkylamines have been synthesized and evaluated for their CNS activity. For example, N-substituted derivatives of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide have shown high affinity for 5-HT1A receptors, indicating potential as serotonergic agents. nih.gov Furthermore, novel amphetamine derivatives have been developed as multi-target agents for serotonin (B10506) and noradrenaline transporters and histamine (B1213489) H3 receptors, suggesting potential antidepressant applications. mdpi.com The structural elements of this compound, including the methoxy and thienyl groups, suggest that its derivatives could be profiled for a range of CNS activities, including but not limited to anticonvulsant and amphetamine-antagonistic effects. researchgate.net

Antioxidant Properties and Free Radical Scavenging Activity

Both the 2-methoxyphenol and thiophene moieties present in the core structure suggest that derivatives of this compound may possess antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals. Studies on 2-methoxyphenol derivatives have demonstrated their potential as therapeutic antioxidants for conditions where oxidative stress is a contributing factor. researchgate.net The antioxidant efficacy of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) assays. researchgate.net

For instance, certain aminomethyl derivatives of 2-methoxyphenol have shown significantly higher free radical scavenging activity compared to their parent compounds. foodandnutritionjournal.org Similarly, various thiophene derivatives, including thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles, have exhibited notable antioxidant effects in addition to their anti-inflammatory properties. nih.gov These findings suggest a strong likelihood that derivatives of this compound could exhibit valuable antioxidant and free radical scavenging activities.

Table 2: Antioxidant Activity of Related Compounds

| Compound Class | Activity |

| 2-Methoxyphenol derivatives | Therapeutic antioxidant potential researchgate.net |

| Aminomethyl derivatives of 2-methoxyphenol | 300-437 fold higher free radical scavenger activity than vanillic acid foodandnutritionjournal.org |

| Thiazolyl-carbonyl-thiosemicarbazides | Antioxidant effects nih.gov |

| Thiazolyl-azoles | Antioxidant effects nih.gov |

Antiparasitic Activity and Mechanism of Action (e.g., against Leishmania major)

Thiophene derivatives have emerged as a promising class of compounds in the search for new antiparasitic agents, including those effective against Leishmania major, the causative agent of cutaneous leishmaniasis. nih.govnih.gov Leishmaniasis is a significant global health issue, and the development of new, less toxic, and more effective treatments is a priority. nih.gov

Studies on arylalkylamine compounds have demonstrated their potent anti-Leishmania activity with no toxicity to human cells. For example, the lead optimized compound AA9, an arylalkylamine derivative, showed a 9-fold higher lethality against L. major compared to its parent compound. nih.gov Another study on the 2-amino-thiophenic derivative SB-200 showed it was effective in inhibiting the growth of L. major promastigotes with an IC50 value of 4.65 μM. nih.gov The proposed mechanism of action for some of these derivatives involves the disruption of the parasite's cell membrane integrity. nih.gov Furthermore, thiosemicarbazone and thiazole (B1198619) derivatives have also shown cytotoxic potential against Leishmania amazonensis. unl.pt

Table 3: Antiparasitic Activity of Thiophene Derivatives against Leishmania Species

| Compound | Target Species | IC50 (μM) |

| SB-200 | Leishmania major (promastigotes) | 4.65 nih.gov |

| SB-200 | Leishmania braziliensis (promastigotes) | 4.25 nih.gov |

| SB-200 | Leishmania infantum (promastigotes) | 3.96 nih.gov |

| SB-200 | Leishmania infantum (amastigotes) | 2.85 nih.gov |

| AA9 (Arylalkylamine derivative) | Leishmania major | 3.34 nih.gov |

Applications in Medicinal Chemistry and Drug Discovery

2-Methoxy-2-(2-thienyl)ethanamine as a Core Scaffold for Drug Design

The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, recognized for its versatile pharmacological properties. nih.gov Thiophene derivatives are integral to a wide range of biologically active compounds and are particularly attractive for drug development. nih.gov The this compound structure combines this important heterocyclic motif with an amine group, providing a key building block for creating diverse molecular architectures.

Researchers utilize such scaffolds to synthesize new series of compounds with potential therapeutic applications. For instance, the development of novel agents often involves selecting a core structure, like thiophene, and modifying it to enhance its activity against specific biological targets. mdpi.com The discovery of new core structures is considered of great importance for designing drug-like molecules. mdpi.com Thiophene carboxamide, a related scaffold, has been used to generate compounds with significant cytotoxic effects against various cancer cell lines, demonstrating high selectivity for cancer cells over normal cells. nih.gov This highlights the potential of the thiophene moiety in this compound as a foundation for developing targeted therapies.

Design and Synthesis of Prodrugs and Targeted Drug Delivery Systems

A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. This strategy is often employed to improve a drug's properties, such as solubility, stability, or to reduce its toxicity. For example, the well-known anti-inflammatory agent Nabumetone is a prodrug that undergoes transformation in the liver to its active form, 6-methoxy-2-naphthylacetic acid. google.com

While specific prodrugs of this compound are not extensively documented in the provided literature, its chemical structure is amenable to such modification. The primary amine group could be derivatized to form amides, carbamates, or other linkages that would be stable until cleaved by enzymes at a target site. The synthesis process for related ethylamine (B1201723) intermediates can involve multiple steps, such as reacting a precursor with potassium phthalimide (B116566) followed by hydrolysis, to yield the desired amine. google.com This general approach could be adapted to create prodrugs from the this compound scaffold, enabling targeted drug delivery and potentially improving the therapeutic profile of its derivatives.

Combinatorial Chemistry Approaches in Developing Thienyl-Ethanamine Libraries

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. escholarship.org This method involves the systematic and repetitive linking of various "building blocks" to a central scaffold. escholarship.org The resulting library can then be screened for biological activity to identify promising new drug candidates. escholarship.org

The this compound scaffold is an ideal candidate for combinatorial library synthesis. The primary amine group serves as a convenient handle for attaching a wide variety of substituents through reactions like acylation or alkylation. nih.gov By reacting the core scaffold with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides), a large library of thienyl-ethanamine derivatives can be generated. These "libraries from libraries" can be created using a range of chemical transformations to produce structurally varied collections of acyclic and heterocyclic compounds. nih.gov Such methods have been patented for producing combinatorial libraries of other aryl-substituted amines for use as intermediates or as active substances in medicaments. google.com

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a large molecule, typically a protein or enzyme. mdpi.comnih.gov This method is crucial in modern drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's activity, which helps in designing more potent and selective inhibitors. mdpi.com

In a typical molecular docking study involving a derivative of this compound, the three-dimensional structure of the target protein would be obtained from a database like the Protein Data Bank. mdpi.com The structure of the ligand would be built and optimized computationally. mdpi.com Software such as AutoDock Vina is then used to predict the binding pose and affinity (ΔG) of the ligand within the active site of the target protein. mdpi.comnih.gov

Key interactions that stabilize the ligand-receptor complex often include hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov For example, the thiophene ring or other parts of the scaffold might form hydrogen bonds with specific amino acid residues like aspartate or serine, while other nonpolar parts of the molecule engage in hydrophobic interactions, collectively enforcing a strong binding affinity. mdpi.commdpi.com

Table 1: Hypothetical Molecular Docking Results for a this compound Derivative

| Target Protein | Ligand (Derivative) | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Type of Interaction |

| Dihydrofolate Reductase (DHFR) | Derivative A | -9.0 | ASP 21, SER 59, TYR 22 | Hydrogen Bond |

| TGF-β Type I Receptor Kinase | Derivative B | -8.5 | MET 793, CYS 797 | Hydrogen Bond, Hydrophobic |

| Epidermal Growth Factor Receptor (EGFR) | Derivative C | -9.2 | MET 793 | Hydrogen Bond |

This table is illustrative and based on docking studies of similar thiophene-containing compounds. mdpi.commdpi.comnih.gov

Preclinical Evaluation and Lead Optimization Strategies

Once a promising compound, or "hit," is identified through screening, it enters preclinical evaluation. This stage involves a series of laboratory and animal studies to assess the compound's efficacy and safety before it can be considered for human trials. A key part of this process is lead optimization, where the chemical structure of the hit compound is systematically modified to improve its pharmacological properties.

Preclinical studies for a lead compound derived from this compound would typically include:

In vitro assays: Evaluating the compound's activity and potency against its biological target using isolated proteins or cells. This can include cytotoxicity assays against cancer cell lines (e.g., A375, HT-29, MCF-7) to determine its effectiveness and selectivity. nih.gov

Mechanism of action studies: Investigating how the compound exerts its effect, for example, by measuring caspase activation to see if it induces apoptosis (programmed cell death) or assessing its impact on the mitochondrial membrane potential. nih.gov

The results from these evaluations guide the lead optimization process. For example, if a compound shows good potency but poor solubility, chemists will synthesize new analogues with modified functional groups to improve this property while trying to maintain or enhance its biological activity.

Applications in Materials Science and Advanced Technologies

Integration of Thienyl-Ethanamine Moieties in Functional Polymers and Copolymers

The incorporation of thienyl-ethanamine functionalities into polymer backbones can be envisioned through two primary strategies: pre-functionalization of the monomer followed by polymerization, or post-polymerization modification of a suitable polymer precursor. The presence of the reactive amine group allows for its use in step-growth polymerization reactions, such as the formation of polyamides or polyimides, or as a site for grafting onto existing polymer chains.

The resulting polymers would benefit from the inherent properties of the polythiophene backbone, such as electrical conductivity and π-π stacking interactions, while the thienyl-ethanamine side chains could introduce new functionalities. These might include improved solubility in polar solvents, specific interactions with other molecules or surfaces, and the ability to participate in hydrogen bonding. The methoxy (B1213986) group could further influence the polymer's solubility and morphology.

The copolymerization of a 2-Methoxy-2-(2-thienyl)ethanamine-derived monomer with other monomers, such as methyl methacrylate or styrene, could lead to the development of random or block copolymers with tunable properties. researchgate.netbenthamscience.com This approach would allow for the fine-tuning of the material's mechanical, thermal, and optoelectronic characteristics to suit specific applications.

Electronic and Optoelectronic Device Applications

Thiophene-based polymers are cornerstone materials in the field of organic electronics due to their excellent charge-transport properties and chemical stability. semanticscholar.org The incorporation of this compound moieties could further enhance the performance of these materials in various electronic and optoelectronic devices.

In the realm of OLEDs, thiophene (B33073) derivatives are frequently employed as emissive materials or as charge-transporting layers. aip.orgrsc.org Polymers functionalized with this compound could potentially serve as the emissive layer in an OLED, where the thienyl group participates in the conjugated system responsible for light emission. The amine and methoxy groups could influence the emission color and efficiency by modifying the electronic properties of the polymer. Furthermore, the amine group could facilitate charge injection and transport, leading to lower operating voltages and improved device performance. researchgate.net

Table 1: Potential Impact of Thienyl-Ethanamine Moieties on OLED Performance

| Parameter | Potential Influence of this compound Moiety |

|---|---|

| Luminance | May be enhanced due to improved charge injection and transport. |

| Efficiency | Could be increased by tuning the electronic properties and morphology. |

| Color Tuning | The substituent groups may shift the emission wavelength. |

| Operating Voltage | Potentially lowered due to better charge carrier mobility. |

Thiophene-based polymers are extensively used as the electron-donating material in the active layer of bulk heterojunction organic solar cells. researchgate.netmdpi.com The incorporation of thienyl-ethanamine side chains could offer several advantages in this context. The amine group could enhance the intermolecular interactions between the donor polymer and the fullerene or non-fullerene acceptor, leading to a more favorable morphology for charge separation and transport. This could result in higher short-circuit currents and fill factors. The methoxy group may also contribute to a more ordered packing of the polymer chains, which is beneficial for charge mobility. bohrium.com

Table 2: Projected Effects of Thienyl-Ethanamine Functionalization on OPV Parameters

| Parameter | Potential Effect of this compound Moiety |

|---|---|

| Power Conversion Efficiency (PCE) | Potentially increased due to improved morphology and charge transport. |

| Open-Circuit Voltage (Voc) | May be influenced by changes in the HOMO level of the polymer. |

| Short-Circuit Current (Jsc) | Could be enhanced through better light absorption and charge separation. |

| Fill Factor (FF) | Potentially improved due to optimized active layer morphology. |

Polythiophenes are widely investigated as the active semiconductor in organic field-effect transistors (OFETs). ntu.edu.twaip.org The charge carrier mobility in these devices is highly dependent on the ordering and packing of the polymer chains. The introduction of this compound side chains could influence the solid-state packing of the polymer through hydrogen bonding and dipole-dipole interactions. This could lead to a more ordered microstructure and, consequently, higher charge carrier mobilities. The amine functionality could also passivate trap states at the semiconductor-dielectric interface, resulting in improved device stability and performance. researchgate.net

Table 3: Anticipated Influence of Thienyl-Ethanamine Moieties on FET Characteristics

| Parameter | Expected Impact of this compound Moiety |

|---|---|

| Charge Carrier Mobility | Potentially enhanced due to improved molecular ordering. |

| On/Off Ratio | May be increased by reducing off-state current through trap passivation. |

| Threshold Voltage | Could be shifted due to the influence of polar side chains. |

| Device Stability | Potentially improved through passivation of interface trap states. |

Chemical Sensing Applications

The development of chemosensors based on fluorescent or colorimetric changes upon interaction with an analyte is a rapidly growing field. bohrium.comnih.gov Thiophene-based polymers are excellent candidates for such applications due to their strong fluorescence and the sensitivity of their electronic properties to the local environment. researchgate.net A polymer incorporating this compound moieties would be particularly promising for the detection of metal ions or other analytes capable of interacting with the amine group. bohrium.comresearchgate.net

Upon binding of an analyte to the amine functionality, a change in the polymer's conformation or electronic structure could occur, leading to a detectable change in its fluorescence or absorption spectrum. mdpi.com The selectivity of the sensor could be tuned by modifying the structure of the binding site. The inherent signal amplification associated with polymeric sensors could lead to very high sensitivities.

Role as Building Blocks in Supramolecular Assemblies and Nanomaterials

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. researchgate.net The this compound molecule possesses several features that make it an attractive building block for supramolecular assemblies. The thienyl ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds.

These directional and specific interactions could be exploited to guide the self-assembly of molecules into well-defined nanostructures, such as nanowires, nanoribbons, or vesicles. The properties of these nanomaterials would be determined by the collective behavior of the assembled molecules and could find applications in areas such as nanoelectronics, drug delivery, and catalysis.

Coordination Chemistry and Metal Complexation of 2 Methoxy 2 2 Thienyl Ethanamine

Synthesis and Characterization of Metal Complexes with Transition Metals

There is currently no available scientific literature detailing the synthesis and characterization of metal complexes specifically involving 2-Methoxy-2-(2-thienyl)ethanamine as a ligand.

Ligand Binding Modes and Coordination Geometries in Solution and Solid State

Information regarding the ligand binding modes and coordination geometries of this compound in either solution or the solid state is not present in the current body of scientific literature.

Catalytic Applications of this compound Metal Complexes